molecular formula C22H21FN2O6S B2945557 ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251583-91-1

ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B2945557
CAS No.: 1251583-91-1
M. Wt: 460.48
InChI Key: SQBDDNSVOKOEMB-UHFFFAOYSA-N
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Description

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound that features a benzothiazine core, a morpholine ring, and a benzoate ester group

Mechanism of Action

Target of Action

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate, also known as F3406-1956, is a novel small-molecule arenavirus inhibitor . The primary target of this compound is the Lymphocytic choriomeningitis virus (LCMV), a type of arenavirus .

Mode of Action

F3406-1956 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and spread.

Biochemical Pathways

It is known that the compound interferes with the virus’s ability to enter host cells, which is a crucial step in the viral replication cycle . By blocking this step, F3406-1956 disrupts the virus’s life cycle and prevents it from spreading within the host.

Result of Action

The primary result of F3406-1956’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading. This can help to limit the severity of the infection and potentially aid in the recovery of the host organism.

Action Environment

The efficacy and stability of F3406-1956 can be influenced by various environmental factors. For instance, the pH of the endosome compartment is crucial for the compound’s mode of action . Changes in this pH could potentially affect the compound’s ability to inhibit viral entry. Additionally, factors such as temperature, humidity, and the presence of other substances could potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzothiazine derivative with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmaceuticals: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[6-chloro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
  • Ethyl 4-[6-bromo-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Uniqueness

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-2-31-22(27)15-3-6-17(7-4-15)25-14-20(21(26)24-9-11-30-12-10-24)32(28,29)19-8-5-16(23)13-18(19)25/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBDDNSVOKOEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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